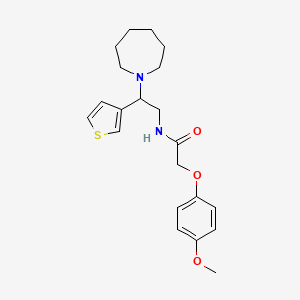

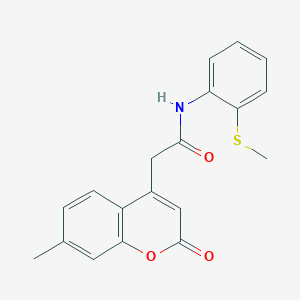

6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Antineoplastic Activities

A study by Ross (1967) explored the synthesis of various 6-substituted nicotinamides, including 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide. These compounds were evaluated for their antineoplastic (anti-cancer) activities, particularly against leukemia and carcinoma in rats and mice. Moderate activity was observed against leukemia for certain derivatives (Ross, 1967).

Impact on Oxidative Metabolism

Schenkman, Ball, and Estabrook (1967) investigated nicotinamide's role in oxidative metabolism. They found that nicotinamide could inhibit metabolism in hepatic microsomal mixed-function oxidase systems. This study highlights the importance of understanding the interactions and inhibitory effects of nicotinamide and its derivatives in metabolic processes (Schenkman, Ball, & Estabrook, 1967).

Role in Drug Penetration

Lippold and Hackemüller (1990) examined the influence of skin moisturizers on the penetration of drugs like benzyl nicotinate. Their research found that moisturizers, except for urea, slowed down drug penetration into the skin. This study provides insights into the interaction between skin treatments and drug efficacy, which could be relevant for nicotinamide derivatives (Lippold & Hackemüller, 1990).

Interaction with Other Drugs

Research by Berger, Catino, and Vietti (1982) on nicotinamide analogs revealed that certain analogs, including 6-aminonicotinamide, could enhance the cytotoxic effects of certain chemotherapeutic agents like 1,3-bis(2-chloroethyl)-1-nitrosourea on cancer cells. This indicates potential applications of nicotinamide derivatives in cancer treatment (Berger, Catino, & Vietti, 1982).

Solubility Enhancement in Pharmaceuticals

Suzuki and Sunada (1998) conducted a study that explored the role of nicotinamide in enhancing the solubility of poorly water-soluble drugs. They demonstrated that nicotinamide could form complexes with certain drugs, thereby improving their solubility, a property potentially applicable to its derivatives (Suzuki & Sunada, 1998).

properties

IUPAC Name |

6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-13(21)10-5-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPHKZLXEXVBGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)

![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)

![1-(3-Methoxyphenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2363904.png)